![molecular formula C9H15N3O2 B1377813 3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1423026-28-1](/img/structure/B1377813.png)

3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

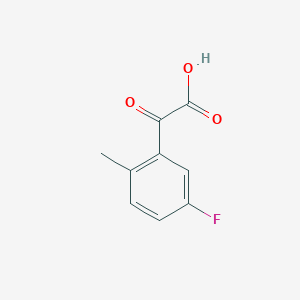

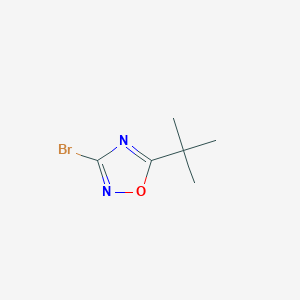

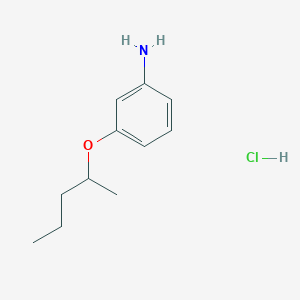

“3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione” is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of spiro[4.4]nonane , a class of compounds known for their diverse range of biological activities.

Synthesis Analysis

The synthesis of derivatives of spiro[4.4]nonane has been extensively studied . A method for the synthesis of both symmetric and asymmetric fused spiro[4.4]nonane-dione derivatives has been developed, based on a Diels–Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile component followed by immediate aromatization of the adduct .Molecular Structure Analysis

The molecular structure of “3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione” involves a spiro[4.4]nonane core, which is a bicyclic structure consisting of two fused four-membered rings .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Efficient synthesis methods have been developed for 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, showing significant antimicrobial activities. These methods enable the production of compounds with potential applications in battling microbial resistance, highlighting their relevance in pharmaceutical chemistry. The exploration of their antimicrobial properties against various strains suggests potential for developing new antimicrobials (Krolenko et al., 2015; Krolenko et al., 2016; Krolenko et al., 2017).

Antimicrobial Coatings

A novel approach to antimicrobial and detoxification applications is demonstrated through N-halamine-coated cotton, utilizing derivatives of triazaspiro[4.4]nonane for binding. This technology offers a promising pathway for creating antimicrobial textiles, showcasing a direct application in healthcare by preventing bacterial infections and offering a detoxification mechanism for hazardous substances (Ren et al., 2009).

Organic Synthesis

The compound's derivatives are used in organic synthesis, highlighting their utility in creating various bioactive molecules. This versatility in chemical reactions underscores the importance of 3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione in developing new pharmaceuticals and materials with enhanced properties (Ghochikyan et al., 2016; Huynh et al., 2017).

Pharmacological Implications

In pharmacological research, derivatives have shown promise in acting as ligands for specific receptors, suggesting potential therapeutic applications in treating various conditions, such as anemia and convulsive disorders. This highlights the compound's relevance in drug discovery and development (Váchal et al., 2012; Obniska et al., 2006).

Orientations Futures

The future directions for research on “3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione” and its derivatives could involve further exploration of their potential biological activities, such as their anticonvulsant properties . Additionally, the development of more efficient and versatile synthetic methods for these compounds could be a valuable area of study .

Propriétés

IUPAC Name |

3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-6(2)12-7(13)9(11-8(12)14)3-4-10-5-9/h6,10H,3-5H2,1-2H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVRTLYCOCUHJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2(CCNC2)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1377732.png)

![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)